molecular formula C31H34F7NO3 B606711 Rocacetrapib CAS No. 1402796-27-3

Rocacetrapib

Katalognummer B606711
CAS-Nummer: 1402796-27-3
Molekulargewicht: 601.6058
InChI-Schlüssel: GBHPDJQHZADVAA-SOKVYYICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rocacetrapib is a small molecule pharmaceutical that is currently being investigated in clinical studies . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular formula of Rocacetrapib is C31H34F7NO3 . The average molecular weight is 601.606 and the monoisotopic weight is 601.2426911 .


Physical And Chemical Properties Analysis

Rocacetrapib is a small molecule drug . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Wissenschaftliche Forschungsanwendungen

  • Virtual Screening in Drug Discovery : A study detailed a virtual screening workflow using the "receiver operating characteristic" (ROC) curve approach, focusing on metabotropic glutamate receptor subtype 4 agonists. This methodology could be relevant for screening potential drug candidates like Rocacetrapib (Triballeau et al., 2005).

  • ROC Analysis in Cancer Radiotherapy : Another research examined the use of ROC analysis for optimizing treatment levels in cancer radiotherapy, demonstrating the application of this statistical method in treatment decision-making, which could be relevant for evaluating Rocacetrapib's therapeutic efficacy (Andrews, 1985).

  • Evaluation of Diagnostic Tests using ROC Curves : ROC curves are commonly used to evaluate diagnostic tests in medicine. This methodology might be applicable in assessing the diagnostic potential of biomarkers related to Rocacetrapib's mechanism of action (Carter et al., 2016).

  • Rocaglamide and Protein Synthesis Inhibition : A study on Rocaglamide, a different compound, investigated its role in inhibiting protein synthesis in cancer cells. This research could provide insights into similar mechanisms that might be explored in Rocacetrapib's research (Iwasaki et al., 2016).

  • Traditional Chinese Medicine in Chemotherapy : Research on Rocaglamide from traditional Chinese medicine explored its potential to reduce chemotherapy-induced toxicity, which might be relevant in the context of managing side effects in treatments involving Rocacetrapib (Becker et al., 2014).

Wirkmechanismus

The mechanism of action of Rocacetrapib is not fully understood yet. It is known to be a CETP inhibitor, but the specific details of how it interacts with this protein are not available .

Safety and Hazards

The safety and hazards of Rocacetrapib are currently being investigated in clinical trials . As with any drug, it’s important to consider potential interactions with other drugs, contraindications, and possible side effects.

Eigenschaften

IUPAC Name

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34F7NO3/c1-16(2)23-12-24(26(41-6)13-25(23)32)22-7-8-29(4,5)14-19(22)15-39-17(3)27(42-28(39)40)18-9-20(30(33,34)35)11-21(10-18)31(36,37)38/h9-13,16-17,27H,7-8,14-15H2,1-6H3/t17-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHPDJQHZADVAA-SOKVYYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34F7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1402796-27-3
Record name Rocacetrapib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402796273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rocacetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROCACETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9SP3L3YQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.